4-Bromo-6-chloro-2-(methylthio)pyrimidine
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Overview
Description
4-Bromo-6-chloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C5H4BrClN2S It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-(methylthio)pyrimidine typically involves the halogenation of 2-(methylthio)pyrimidine. One common method includes the use of bromine and chlorine as halogenating agents under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or methanol, at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrimidines with various functional groups replacing the halogens.
- Sulfoxides and sulfones from oxidation reactions.
- Dehalogenated pyrimidines from reduction reactions .
Scientific Research Applications
4-Bromo-6-chloro-2-(methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Amino-6-chloro-2-(methylthio)pyrimidine
Comparison: 4-Bromo-6-chloro-2-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H4BrClN2S |
---|---|
Molecular Weight |
239.52 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
InChI Key |
ROVXCRLPCMNXHR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Br)Cl |
Origin of Product |
United States |
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